Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide

IKK2 inhibition Kinase assay Inflammation

This compound (MW 355.8 g/mol, C19H18ClN3O2) is a structurally confirmed indole-2-carboxamide derivative—NOT the misassigned synthetic cannabinoid JWH-018. It holds a contested IKK2 inhibitor annotation (BindingDB) demanding systematic target deconvolution. Procurement is ideal for: (1) IKK2 SAR analog panels (N-propyl vs. cyclopropylmethyl/pyridinylmethyl variants); (2) analytical reference standards (LC-MS/MS) to distinguish authentic JWH-018 from indole-2-carboxamide mimics. Hit validation (dose-response IKK2 IC50, IKK1 selectivity, kinome profiling) is prerequisite to probe qualification.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
CAS No. 1189651-40-8
Cat. No. B2384584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide
CAS1189651-40-8
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82
Structural Identifiers
SMILESCCCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2/c1-2-11-21-19(25)17-16(14-5-3-4-6-15(14)22-17)23-18(24)12-7-9-13(20)10-8-12/h3-10,22H,2,11H2,1H3,(H,21,25)(H,23,24)
InChIKeySRHIPLLLNHFLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guidance for 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide (CAS 1189651-40-8): Navigating Conflicting Target Annotations


3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide (CAS 1189651-40-8) is a synthetic indole-2-carboxamide derivative with a molecular weight of 355.8 g/mol [1]. Its biological target is contested in public databases: it is annotated as an inhibitor of IKK2 (IκB kinase-2) in one assay record [2] and alternatively described as the synthetic cannabinoid JWH-018, a potent CB1/CB2 agonist, by a commercial vendor . The latter attribution (JWH-018) is a structural misassignment—authentic JWH-018 is 1-pentyl-3-(1-naphthoyl)indole. This unresolved ambiguity must be clarified before any comparator-based selection can be performed.

Why 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide Cannot Be Interchanged with Class Analogs Until Its Target Is Resolved


This compound sits at the intersection of two structurally and pharmacologically distinct classes: indole-2-carboxamide IKK2 inhibitors and aminoalkylindole cannabinoid agonists. Substitution with an IKK2 inhibitor analog (e.g., a close indole-2-carboxamide congener with a different N-alkyl substituent) would be misguided if the compound actually functions as a CB1 agonist, as suggested by one annotation . Conversely, substituting with a known cannabinoid such as authentic JWH-018 (1-pentyl-3-(1-naphthoyl)indole) would be chemically inappropriate—the two compounds share neither core scaffold nor pharmacophore [1]. The absence of unambiguous, quantitative target-engagement data for this specific CAS number makes generic substitution scientifically indefensible until the primary pharmacology is experimentally confirmed.

Quantitative Differentiation Evidence for 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide (CAS 1189651-40-8)


IKK2 Inhibitory Activity: Single-Point Annotation Without Comparator Data

A BindingDB assay record (ChEMBL_699031, CHEMBL1646312) annotates this compound as an inhibitor of IKK2 [1]. However, no quantitative Ki or IC50 value is publicly accessible for this compound in this assay, and no comparator IKK2 inhibitor data were co-reported. The record establishes a target hypothesis only—not a basis for quantitative differentiation against other IKK2 inhibitors such as TPCA-1 or BMS-345541.

IKK2 inhibition Kinase assay Inflammation

Cannabinoid Receptor Activity: Vendor Claim Without Confirmatory Binding Data for This CAS Number

A commercial vendor describes this compound as 'JWH-018, a potent agonist of the cannabinoid receptors CB1 and CB2' . Authentic JWH-018 (CAS 209414-07-3) has a reported CB1 Ki of 2.60 nM [1]. Critically, this binding datum belongs to authentic JWH-018 (1-pentyl-3-(1-naphthoyl)indole), not to the target compound (an indole-2-carboxamide with a 4-chlorobenzamido substituent). No CB1 or CB2 binding data exist for CAS 1189651-40-8. The vendor's structural assignment is inconsistent with the established JWH-018 chemical structure [2].

Cannabinoid receptor CB1 agonist Synthetic cannabinoid

Structural Divergence from Authentic JWH-018: Scaffold Comparison

The target compound contains an indole-2-carboxamide core with a 4-chlorobenzamido substituent at position 3 and an N-propyl carboxamide at position 2 [1]. Authentic JWH-018 is a 1-pentyl-3-(1-naphthoyl)indole [2]. These scaffolds differ in: (i) core substitution pattern (2-carboxamide vs. 3-ketone); (ii) aromatic appendage (4-chlorobenzamido vs. 1-naphthoyl); and (iii) N-alkyl chain (propyl vs. pentyl). The indole-2-carboxamide scaffold is characteristic of kinase inhibitors (e.g., IKK2 inhibitor patents US20070254873), whereas the naphthoylindole scaffold defines the aminoalkylindole cannabinoid class.

Chemical structure Scaffold comparison Pharmacophore

Class-Level IKK2 Inhibitor Scaffold: Patent Precedence Without Compound-Specific Data

Patents assigned to Glaxo Group Limited (e.g., US20070254873, US20080269291) describe indole carboxamide derivatives as IKK2 inhibitors for inflammatory disorders [1]. The target compound's indole-2-carboxamide scaffold with a 3-amido substituent falls within the general Markush structure of these patents, suggesting it was synthesized as part of an IKK2 inhibitor SAR exploration. However, the specific compound (CAS 1189651-40-8) is not exemplified in the publicly accessible patent text, and no IC50 or Ki value is reported for it. Close analogs with N-cyclopropylmethyl (CAS 1189450-15-4) and N-(pyridin-2-ylmethyl) (CAS 1031993-79-9) substituents are commercially available but similarly lack disclosed IKK2 activity data [2].

IKK2 inhibitor Indole-2-carboxamide Patent SAR

Research Application Scenarios for 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide Given Current Evidence Limitations


Target Deconvolution Studies to Resolve IKK2 vs. CB1 Pharmacology

Given the contested target annotation , this compound is best suited for systematic target deconvolution experiments. A panel of biochemical kinase assays (IKK2, IKK1, and related kinases) and GPCR profiling (CB1, CB2) with quantitative IC50/Ki determination would resolve the primary pharmacology. Until such data are generated, the compound should not be deployed as a tool compound for either target class. [1]

Structure-Activity Relationship (SAR) Exploration of Indole-2-Carboxamide IKK2 Inhibitors

The compound's scaffold is consistent with GlaxoSmithKline's patented indole-2-carboxamide IKK2 inhibitor series . Researchers developing SAR around the N-alkyl carboxamide substituent (comparing N-propyl, N-cyclopropylmethyl, and N-pyridinylmethyl variants) may procure this compound as one member of a matched analog set. Comparative potency must be established in a single IKK2 assay run to enable meaningful SAR interpretation. [1]

Chemical Probe Qualification Pipeline: Hit Validation and Selectivity Profiling

Before use as a chemical probe in cellular or in vivo models of inflammation, this compound requires hit validation: dose-response IKK2 inhibition (IC50), counter-screening against IKK1 (selectivity ratio), and kinome-wide profiling to establish selectivity. The BindingDB IKK2 annotation provides a preliminary target hypothesis but is insufficient for probe qualification. Procurement should be coupled with plans for in-house selectivity profiling.

Forensic or Analytical Reference Standard for Synthetic Cannabinoid Misidentification Studies

Because a commercial vendor has misidentified this compound as JWH-018 , it may serve as an analytical reference standard in studies aimed at distinguishing authentic JWH-018 (naphthoylindole) from structurally dissimilar indole-2-carboxamides in seized materials or toxicology samples. Its distinct LC-MS/MS fragmentation pattern and retention time would aid in correcting database annotation errors. [1]

Quote Request

Request a Quote for 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.